4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
“4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number 898783-45-4 . It has a linear formula of C20H24N2O and a molecular weight of 308.42 . The IUPAC name for this compound is (4-methylphenyl) {4- [(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for “4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” is 1S/C20H24N2O/c1-16-3-7-18(8-4-16)20(23)19-9-5-17(6-10-19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular formula of “4-Methyl-4’-(4-methylpiperazinomethyl) benzophenone” is C20H24N2O . It has a molecular weight of 308.42 .Scientific Research Applications
Detection in Food Products
4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone, as part of the benzophenone family, has been studied for its presence in various consumer products. For example, a study by Van Hoeck et al. (2010) developed a reliable method for determining benzophenone and its derivatives, like 4-methylbenzophenone, in breakfast cereals. This method involves ultrasonic extraction followed by gas chromatography-tandem mass spectrometry, highlighting the compound's relevance in food safety and packaging research (Van Hoeck et al., 2010).
Environmental Presence and Impact
Research by Zhang et al. (2011) focused on the determination of benzophenone-type UV filters, including derivatives like 4-methylbenzophenone, in environmental samples such as sediment and sewage sludge. Their study employs liquid chromatography-tandem mass spectrometry for analysis, which sheds light on the environmental distribution and potential ecological impacts of these compounds (Zhang et al., 2011).
Photopolymerization and Material Science Applications
A novel approach in the field of photopolymerization involves the use of benzophenone derivatives, potentially including 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone. Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function as a photoiniferter, which could be related to the structural manipulation of benzophenone derivatives for innovative material science applications (Guillaneuf et al., 2010).
Placental Transfer and Human Exposure
Krause et al. (2018) explored the transplacental transfer of benzophenones, which could include derivatives like 4-methyl-4'-(4-methylpiperazinomethyl) benzophenone, in a study involving pregnant women. This research provides insight into fetal exposure to these compounds, emphasizing the need for further investigations on their potential endocrine-disrupting properties and implications for human health (Krause et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(4-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-3-7-18(8-4-16)20(23)19-9-5-17(6-10-19)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYPCBUNFCECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642956 | |
Record name | (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-45-4 | |
Record name | Methanone, (4-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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